4-Nitro-1H-benzimidazole-2-carboxylic acid
CAS No.: 189045-24-7
Cat. No.: VC0065666
Molecular Formula: C8H5N3O4
Molecular Weight: 207.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189045-24-7 |
|---|---|
| Molecular Formula | C8H5N3O4 |
| Molecular Weight | 207.145 |
| IUPAC Name | 4-nitro-1H-benzimidazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13) |
| Standard InChI Key | CYAFDAPFBQTRBU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(=O)O |
Introduction
Chemical Properties and Structure
4-Nitro-1H-benzimidazole-2-carboxylic acid is characterized by a benzimidazole core with a nitro group at the 4-position and a carboxylic acid group at the 2-position. The compound possesses both acidic properties from the carboxylic acid moiety and basic properties from the nitrogen atoms in the benzimidazole ring, making it an amphoteric compound. These structural features contribute to its chemical reactivity and biological interactions.
Table 1. Chemical Properties of 4-Nitro-1H-benzimidazole-2-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 189045-24-7 |
| Molecular Formula | C₈H₅N₃O₄ |
| Molecular Weight | 207.145 g/mol |
| IUPAC Name | 4-nitro-1H-benzimidazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5N3O4/c12-8(13)7-9-4-2-1-3-5(11(14)15)6(4)10-7/h1-3H,(H,9,10)(H,12,13) |
| SMILES | C1=CC2=C(C(=C1)N+[O-])N=C(N2)C(=O)O |
The chemical structure features a fused bicyclic system consisting of benzene and imidazole rings. The nitro group at position 4 serves as an electron-withdrawing group, while the carboxylic acid at position 2 can participate in hydrogen bonding and acid-base reactions. These features contribute to the compound's solubility in polar solvents and its ability to form salts with bases.
Synthesis Methods
Several synthetic routes have been developed to prepare 4-Nitro-1H-benzimidazole-2-carboxylic acid, with the most common methods involving cyclization of appropriate precursors.
Nitration of Benzimidazole-2-carboxylic Acid
Another approach involves the synthesis of benzimidazole-2-carboxylic acid first, followed by selective nitration at the 4-position. The nitration is typically carried out using concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure regioselectivity.
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have led to more efficient and selective routes. For instance, polyphosphoric acid (PPA) has been employed as an effective condensing agent for the cyclization step, as demonstrated in the preparation of related benzimidazole derivatives . The use of polyphosphoric acid in dimethylbenzene (xylene) as a solvent has been reported to yield benzimidazole derivatives in moderate to good yields .
Table 2. Comparison of Synthesis Methods
Chemical Reactions
4-Nitro-1H-benzimidazole-2-carboxylic acid participates in various chemical reactions due to its functional groups:
Carboxylic Acid Reactions
The carboxylic acid group at the 2-position can undergo typical reactions such as:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols or aldehydes with appropriate reducing agents
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Decarboxylation: Loss of carbon dioxide under certain conditions
Nitro Group Reactions
The nitro group at the 4-position can undergo:
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Reduction: Conversion to amino group using reducing agents like iron/acid, zinc/acid, or catalytic hydrogenation
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Nucleophilic substitution: The electron-withdrawing nature of the nitro group activates the ring toward nucleophilic attack
Heterocyclic Ring Reactions
The benzimidazole core can participate in:
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N-alkylation: Reaction at the imidazole nitrogen to form N-substituted derivatives
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Ring opening under harsh conditions
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Electrophilic substitution reactions, although these are typically less favorable due to the electron-withdrawing nature of the nitro and carboxylic acid groups
Applications in Research
4-Nitro-1H-benzimidazole-2-carboxylic acid has significant applications in various research fields:
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties. Its structural features make it a valuable scaffold for designing compounds with targeted biological activities.
Coordination Chemistry
The presence of multiple coordination sites (carboxylic acid and nitrogen atoms) allows this compound to form complexes with various metal ions, which can be exploited in material science applications and catalysis.
Structure-Activity Relationship Studies
The compound is valuable in structure-activity relationship (SAR) studies, where systematic modifications of the benzimidazole scaffold can lead to the development of compounds with enhanced biological activities and improved pharmacokinetic properties .
Anticancer Activity
Benzimidazole derivatives have shown promising anticancer activities through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. In a study by Ansari et al., benzimidazole derivatives demonstrated significant cytotoxic effects against cancer cell lines .
Research on a related compound, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, showed potent anti-leukemic activity with an IC50 value of 3 μM. The compound induced S/G2 cell cycle arrest, accompanied by downregulation of CDK2, Cyclin B1, and PCNA. Additionally, it activated apoptosis as evidenced by downregulation of proapoptotic proteins, upregulation of antiapoptotic proteins, cleavage of PARP, and elevated levels of DNA strand breaks .
Antiulcer Activity
Benzimidazole derivatives have demonstrated antiulcer properties. Bariwal et al. synthesized benzimidazole derivatives that significantly reduced ulcer formation at 10 and 30 mg/kg doses, comparable to the standard drug Omeprazole .
Anticonvulsant Activity
Studies by Stables and colleagues on 2-substituted benzimidazole derivatives demonstrated significant anticonvulsant activity against maximal electroshock therapy, with activity percentages ranging from 76% to 88% .
Other Biological Activities
Benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, including:
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Antidiabetic activity
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Anti-allergic effects
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Antipyretic properties
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Antiviral activities
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Antioxidant effects
Structure-Activity Relationship
The biological activities of 4-Nitro-1H-benzimidazole-2-carboxylic acid and related compounds are significantly influenced by their structural features:
Effect of the Nitro Group
The nitro group at the 4-position contributes to the compound's biological activities through several mechanisms:
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Enhanced electron-withdrawing effects that influence receptor binding
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Potential reduction to amino groups in biological systems, generating reactive intermediates
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Modulation of the compound's lipophilicity and membrane permeability
Role of the Carboxylic Acid Group
The carboxylic acid group at the 2-position is crucial for several biological activities:
Influence of Substitution Patterns
Studies on related benzimidazole derivatives have revealed that:
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